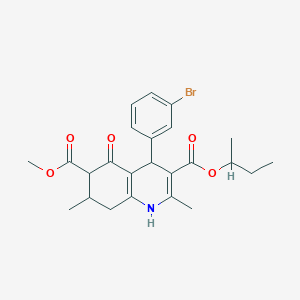![molecular formula C21H24ClN3O B6077900 2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)
2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has attracted significant attention in scientific research. This compound has shown great potential in various fields, including medicinal chemistry, pharmacology, and neuroscience. In 5]decan-6-one.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has shown great potential in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an antipsychotic agent. In pharmacology, it has been studied for its potential as a modulator of the dopamine receptor. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its effects on neuronal signaling.
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the dopamine receptor. It may also modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems.
Biochemical and Physiological Effects:
2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the prefrontal cortex and striatum. It has also been shown to improve cognitive function and reduce the symptoms of schizophrenia. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored for future use. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential as an antipsychotic agent and its effects on cognitive function. Another direction is to explore its potential as a neuroprotective agent and its effects on oxidative stress and inflammation. Additionally, future research could focus on elucidating the compound's mechanism of action and identifying potential drug targets.
Synthesemethoden
The synthesis of 2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 4-chlorobenzylamine with 3-pyridinecarboxaldehyde in the presence of a reducing agent. The reaction yields a spirocyclic compound that has been characterized by various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-19-6-4-17(5-7-19)14-24-12-9-21(16-24)8-2-11-25(20(21)26)15-18-3-1-10-23-13-18/h1,3-7,10,13H,2,8-9,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZDZGZRWGLAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=C(C=C3)Cl)C(=O)N(C1)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl]-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-fluoro-3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6077817.png)
![{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B6077821.png)
![N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6077826.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6077841.png)
![1'-[(2E)-4-methyl-2-pentenoyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6077848.png)
![3-hydroxy-3-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-methyl-2-piperidinone](/img/structure/B6077850.png)
![2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)
![6-[4-(2-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6077871.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[4-(3-methoxypropyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B6077875.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)

![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)
![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)